molecular formula C6H4F3NO2 B3357092 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one CAS No. 70399-10-9

1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one

Cat. No.: B3357092
CAS No.: 70399-10-9
M. Wt: 179.1 g/mol
InChI Key: QKVQDTNZGFWMSG-UHFFFAOYSA-N
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Description

1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrol-2-one core with a trifluoroacetyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of five-membered lactone precursors with ammonia or amines . Another approach includes the reductive cyclization of nitroolefins with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of base-assisted cyclization of 3-cyanoketones has been reported as an efficient method for producing similar compounds .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide for demethylation, and various amines for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrol-2-one derivatives .

Scientific Research Applications

1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVQDTNZGFWMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500700
Record name 1-(Trifluoroacetyl)-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70399-10-9
Record name 1,5-Dihydro-1-(2,2,2-trifluoroacetyl)-2H-pyrrol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70399-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoroacetyl)-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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